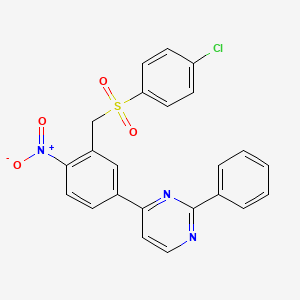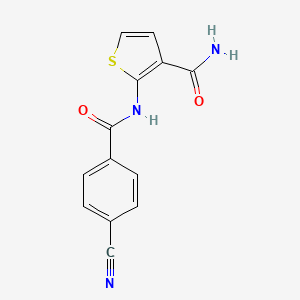
(E)-4-(Dimethylamino)-N-(3-methoxy-2,3-dihydro-1H-inden-1-yl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-(3-methoxy-2,3-dihydro-1H-inden-1-yl)but-2-enamide, also known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMABN is a small molecule that has been synthesized in the laboratory and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
(E)-4-(Dimethylamino)-N-(3-methoxy-2,3-dihydro-1H-inden-1-yl)but-2-enamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. It has also been shown to have anti-metastatic properties and can inhibit the migration and invasion of cancer cells.
Wirkmechanismus
(E)-4-(Dimethylamino)-N-(3-methoxy-2,3-dihydro-1H-inden-1-yl)but-2-enamide exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are overexpressed in many types of cancer cells. HDACs play a critical role in regulating gene expression, and their inhibition by this compound can lead to the activation of tumor suppressor genes and the induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. This compound has also been found to induce cell cycle arrest in cancer cells, which can prevent their proliferation and growth. In addition, this compound has been shown to modulate the expression of various genes that are involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (E)-4-(Dimethylamino)-N-(3-methoxy-2,3-dihydro-1H-inden-1-yl)but-2-enamide in lab experiments is its high potency and specificity. This compound has been shown to have a low toxicity profile and can be used at low concentrations to achieve its therapeutic effects. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has not been extensively studied in human clinical trials, and its long-term safety and efficacy have not been established.
Zukünftige Richtungen
There are several future directions for research on (E)-4-(Dimethylamino)-N-(3-methoxy-2,3-dihydro-1H-inden-1-yl)but-2-enamide. One area of interest is the development of more efficient synthesis methods that can produce this compound in larger quantities and with higher purity. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo, which can provide valuable information on its safety and efficacy in humans. In addition, further studies are needed to explore the potential of this compound as a therapeutic agent for various types of cancer and other diseases. Finally, the development of novel this compound derivatives with improved solubility and bioavailability is also an area of interest for future research.
Synthesemethoden
(E)-4-(Dimethylamino)-N-(3-methoxy-2,3-dihydro-1H-inden-1-yl)but-2-enamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 3-methoxy-2,3-dihydro-1H-indene with N,N-dimethylformamide dimethyl acetal and then with 2-bromo-1-butene. The resulting compound is then treated with hydrochloric acid to obtain this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-(3-methoxy-2,3-dihydro-1H-inden-1-yl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-18(2)10-6-9-16(19)17-14-11-15(20-3)13-8-5-4-7-12(13)14/h4-9,14-15H,10-11H2,1-3H3,(H,17,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHOPDSKJSVGKQ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CC(C2=CC=CC=C12)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CC(C2=CC=CC=C12)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B3017545.png)
![1-{4-[4-(2-Furoyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B3017548.png)
![6-Acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017549.png)



![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3017553.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one](/img/structure/B3017554.png)
![2-Chloro-N-[1-(2-morpholin-4-yl-2-oxoethyl)indol-5-yl]acetamide](/img/structure/B3017555.png)


